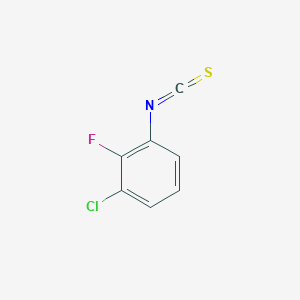

1-Chloro-2-fluoro-3-isothiocyanatobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-2-fluoro-3-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLASHWNSHAULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373955 | |

| Record name | 3-Chloro-2-fluorophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127142-65-8 | |

| Record name | 3-Chloro-2-fluorophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Safe Handling and Operational Protocols for 1-Chloro-2-fluoro-3-isothiocyanatobenzene

Topic: Safety and Handling Precautions for 1-Chloro-2-fluoro-3-isothiocyanatobenzene Content Type: Technical Safety Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and HSE Officers

Executive Summary: The "Silent Sensitizer" Profile

1-Chloro-2-fluoro-3-isothiocyanatobenzene (CFIB) represents a class of poly-halogenated aromatic isothiocyanates often utilized as electrophilic "warheads" in covalent drug discovery or as building blocks for heterocyclic synthesis. While valuable for their reactivity, this same attribute defines their hazard profile.

Unlike simple aromatics, CFIB combines high lipophilicity (facilitated by the chloro- and fluoro- substituents) with extreme electrophilicity (the isothiocyanate moiety). This duality allows the compound to rapidly penetrate the stratum corneum and conjugate with intracellular proteins, leading to severe contact dermatitis and respiratory sensitization.

Critical Warning: Treat CFIB as a potent lachrymator and sensitizer . Standard laboratory handling is insufficient; strict containment protocols are mandatory to prevent irreversible immunological sensitization.

Physicochemical & Hazard Identification

The specific substitution pattern (1-Cl, 2-F, 3-NCS) creates a crowded, electron-deficient ring system. The fluorine atom at the 2-position, adjacent to the isothiocyanate, inductively withdraws electron density, increasing the electrophilicity of the isothiocyanate carbon, making it more reactive toward biological nucleophiles than unsubstituted phenyl isothiocyanate.

Table 1: Physicochemical Properties & Hazard Class (Predicted/Analogous)

| Property | Value / Description | Significance |

| Physical State | Low-melting solid or oil (isomer dependent) | Aerosolization risk during weighing. |

| Boiling Point | ~240–250°C (Predicted) | Low vapor pressure, but sufficient for lachrymatory effects. |

| Reactivity | High (Electrophile) | Reacts violently with amines, thiols, and bases. |

| Hydrolysis | Moisture Sensitive | Releases Carbonyl Sulfide (COS) and 3-chloro-2-fluoroaniline upon contact with water. |

| LogP | ~3.5–4.0 | High lipid solubility enhances skin absorption. |

GHS Classification (Derived from Class Data)

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4

-

Skin Corrosion/Irritation: Category 1B (Causes severe burns)

-

Sensitization (Resp/Skin): Category 1 (May cause allergy or asthma symptoms)

-

Specific Target Organ Toxicity: Respiratory Tract Irritation[1]

Mechanism of Toxicity & Sensitization

To handle CFIB safely, one must understand why it is toxic. The isothiocyanate group (-N=C=S) is a "soft" electrophile.

-

Haptenization: Upon skin contact or inhalation, CFIB penetrates cell membranes.

-

Covalent Binding: The central carbon of the -N=C=S group undergoes nucleophilic attack by thiol (-SH) and amine (-NH2) groups on host proteins (e.g., albumin, keratin).

-

Immunological Trigger: These modified proteins are recognized as "non-self" (haptens), triggering a T-cell mediated immune response. Subsequent exposures, even at picomolar levels, can elicit anaphylactic shock or severe dermatitis.

Engineering Controls & Personal Protective Equipment (PPE)

Hierarchy of Controls

-

Primary: Process isolation (Glovebox) is recommended for handling >1g quantities.

-

Secondary: Class II Biological Safety Cabinet or Chemical Fume Hood with face velocity >100 fpm.

PPE Selection Matrix

Standard latex or thin nitrile gloves are insufficient due to the lipophilic nature of the halogenated ring.

| PPE Component | Specification | Rationale |

| Hand Protection | Double-gloving required. Inner: Nitrile (4 mil)Outer: Silver Shield® (Laminate) or Viton | Laminate films provide >4h breakthrough time against aromatic solvents and isothiocyanates. |

| Eye Protection | Chemical Goggles + Face Shield | Prevent vapor absorption into the tear film (lachrymatory effect). |

| Respiratory | P100/OV Cartridge (if outside hood) | Activated carbon is required to adsorb organic vapors; particulate filter prevents dust inhalation. |

| Body | Tyvek® Lab Coat / Apron | Disposable outer layer prevents contamination of street clothes. |

Operational Protocols: Step-by-Step

A. Storage & Stability[2][3]

-

Environment: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Container: Tightly sealed glass with Teflon-lined caps. Parafilm is not a primary seal; use electrical tape or shrink bands.

-

Desiccation: Store in a secondary container with active desiccant (e.g., Drierite) to prevent hydrolysis.

B. Weighing & Transfer Workflow

-

Never weigh CFIB on an open bench.

-

Protocol:

-

Tare the receiving vial inside the fume hood.

-

Transfer the approximate amount using a disposable spatula.

-

Cap the vial before moving it to the balance (if balance is outside the hood).

-

Wipe the exterior of the vial with a decontamination wipe (see Section 6) before removing from the hood.

-

C. Reaction Setup (Moisture Exclusion)

Since CFIB hydrolyzes to release toxic Carbonyl Sulfide (COS) gas, reactions must be strictly anhydrous.

Figure 1: Safe Synthesis Workflow. Note the mandatory scrubber trap for potential COS evolution.

Emergency Response & Decontamination

Decontamination Solution (The "Quencher")

Water alone is ineffective and dangerous (generates COS). Use a nucleophilic surfactant mixture to convert the isothiocyanate into a stable thiourea derivative.

Recipe:

-

50% Water

-

40% Ethanol or Isopropanol (Solubilizer)

-

10% Concentrated Ammonia or 5% Ethanolamine (Nucleophile)

-

Trace: Dish soap (Surfactant)

Spill Response Logic

Figure 2: Decision matrix for spill containment. Evacuation is priority for large spills due to lachrymatory vapor.

Waste Disposal

-

Segregation: Do not mix with acidic waste streams (risk of HCN/COS evolution).

-

Labeling: Clearly tag as "Halogenated Organic - High Sensitizer."

-

Pre-treatment: Ideally, quench waste solutions with excess amine (e.g., benzylamine) to convert residual isothiocyanate to stable thiourea before disposal.

References

-

Fisher Scientific. (2025). Safety Data Sheet: 3-Chloro-4-fluorophenyl isothiocyanate. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: Isothiocyanate Class Hazards. Retrieved from

-

BenchChem. (2025).[2] Safety Precautions for Working with Aromatic Isocyanates. Retrieved from

-

Santa Cruz Biotechnology. (2023). Material Safety Data Sheet: 4-Fluorophenyl isothiocyanate. Retrieved from

-

Organic Syntheses. (n.d.). Preparation of p-Chlorophenyl Isothiocyanate. Organic Syntheses, Coll. Vol. 5, p.223. Retrieved from

Sources

Solubility of 1-Chloro-2-fluoro-3-isothiocyanatobenzene in common organic solvents

Technical Guide: Solvation and Handling of 1-Chloro-2-fluoro-3-isothiocyanatobenzene

Executive Summary

1-Chloro-2-fluoro-3-isothiocyanatobenzene (CAS: 139102-34-4) is a specialized halogenated aryl isothiocyanate used primarily as an electrophilic building block in the synthesis of heterocyclic pharmaceutical candidates.[1] Its core utility lies in the reactivity of the isothiocyanate (-N=C=S) moiety, which allows for rapid scaffolding of thioureas, thiohydantoins, and thiocarbamates.[1]

However, this reactivity presents a critical challenge in solvation. Unlike inert pharmaceutical ingredients, solubility for this compound cannot be decoupled from stability. Dissolution in nucleophilic solvents (alcohols, water, amines) initiates immediate degradation.[1] This guide defines the compatible solubility profile, distinguishing between solvents suitable for storage/reaction and those that will irreversibly alter the chemical identity of the substance.

Physicochemical Profile & Solubility Logic

To predict and manipulate the solubility of this compound, we must analyze its structural components:

-

Lipophilic Core (Aryl Halides): The chloro- and fluoro- substitutions on the benzene ring significantly increase lipophilicity (LogP > 3.5 estimated) compared to phenyl isothiocyanate. This mandates the use of organic solvents and precludes aqueous solubility.[1]

-

Electrophilic Handle (Isothiocyanate): The central carbon of the -N=C=S group is highly electrophilic. It is susceptible to attack by nucleophiles (molecules with lone pairs, such as -OH, -NH2, -SH).[1][2]

Solvent Compatibility Matrix

The following table categorizes common laboratory solvents based on their thermodynamic capacity to dissolve the compound and their kinetic inertness.

| Solvent Class | Representative Solvents | Solubility Rating | Stability Rating | Application Notes |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | High | Preferred for Stock Solutions. Ideal for biological assays and chemical reactions.[1] Must be anhydrous to prevent hydrolysis.[1] |

| Chlorinated | DCM, Chloroform | Excellent (>100 mg/mL) | High | Preferred for Synthesis. Low boiling point allows easy removal.[1] Excellent solvation of the lipophilic halo-aryl core.[1] |

| Ethers | THF, 1,4-Dioxane | Good | High | Suitable for reactions.[1] Ensure solvents are peroxide-free and anhydrous.[1] |

| Hydrocarbons | Toluene, Hexanes | Moderate to Good | High | Good for partitioning/extraction.[1] Toluene is excellent for reflux reactions.[1] |

| Alcohols | Methanol, Ethanol | Soluble but Reactive | Incompatible | DO NOT USE. Reacts to form thiocarbamates (e.g., O-methyl thiocarbamate).[1] |

| Aqueous | Water, PBS | Insoluble | Incompatible | DO NOT USE. Hydrolyzes to the corresponding aniline (3-chloro-2-fluoroaniline) and COS/CO2.[1] |

Mechanism of Instability in Protic Solvents

Researchers often mistakenly use methanol for LC-MS sample preparation, observing "impurities" that are actually solvolysis artifacts.[1]

-

In Alcohols (Methanol):

(Formation of thiocarbamate)[1] -

In Water (Hydrolysis):

(Degradation to aniline)[1]

Visualizing Solvent Selection Logic

The following decision tree illustrates the critical path for selecting a solvent for 1-Chloro-2-fluoro-3-isothiocyanatobenzene.

Figure 1: Solvent Selection Decision Tree. Note the critical rejection of nucleophilic solvents to preserve chemical integrity.

Experimental Protocol: Solubility Determination

For reactive electrophiles, standard equilibrium solubility methods (24-hour shake flask) are flawed because the compound may degrade before equilibrium is reached.[1] The following "Rapid Saturation" Protocol is recommended.

Materials

-

Compound: 1-Chloro-2-fluoro-3-isothiocyanatobenzene (>98% purity).[1]

-

Solvent: Anhydrous DMSO or DCM (Molecular Sieve dried).[1]

-

Analysis: HPLC-UV (Diode Array) or qNMR.[1] Avoid LC-MS with protic mobile phases for long runs.

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Perform all weighing and solvation in a nitrogen-purged glovebox or using Schlenk techniques to minimize atmospheric moisture.[1]

-

-

Incremental Addition:

-

Place 100 mg of solid compound into a 2 mL amber vial.

-

Add solvent (e.g., DMSO) in 100 µL aliquots at 25°C.[1]

-

-

Vortex & Observe:

-

Filtration (Critical):

-

Once a saturated suspension is achieved, filter rapidly through a 0.22 µm PTFE (hydrophobic) syringe filter.[1] Do not use Nylon filters (nucleophilic amide bonds).

-

-

Quantification:

Figure 2: Rapid Saturation Protocol workflow designed to minimize moisture exposure and hydrolysis time.

Handling & Storage Recommendations

-

Storage: Store neat (undissolved) at 2–8°C under Argon.

-

Stock Solutions: If a stock solution in DMSO is prepared (e.g., 10 mM), it is stable for approximately 1 week at -20°C if strictly anhydrous.[1] Avoid repeated freeze-thaw cycles which introduce condensation.[1]

-

Safety: Isothiocyanates are potent lachrymators and skin irritants.[1] All solubility testing must be performed in a fume hood.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 123171, 1-Chloro-2-isothiocyanatobenzene (Analog).[1] Retrieved from .[1][4]

-

Drobnica, L., et al. (1977). The Chemistry of the -NCS Group.[1] In: The Chemistry of Cyanates and Their Thio Derivatives. Wiley-Interscience.[1] (Foundational text on NCS reactivity).

-

European Chemicals Agency (ECHA). Registration Dossier: Phenyl isothiocyanate.[1][4][5][6] (General safety and hydrolysis data for aryl isothiocyanates). Retrieved from .[1][4]

-

Satchell, D. P. N., et al. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid.[1][7] Journal of the Chemical Society, Perkin Transactions 2.[1][7] (Mechanistic insight into hydrolysis). Retrieved from .[1]

Sources

- 1. 1-Chloro-2-fluoroethane | C2H4ClF | CID 12983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. 1-Chloro-2-isothiocyanatobenzene | C7H4ClNS | CID 123171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Chloro-2-fluorobenzene | C6H4ClF | CID 9583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Chlorophenyl isothiocyanate | C7H4ClNS | CID 75449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: A Robust HPLC Method for In-Process Monitoring of 1-Chloro-2-fluoro-3-isothiocyanatobenzene Synthesis

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the reaction monitoring of 1-Chloro-2-fluoro-3-isothiocyanatobenzene, a key intermediate in pharmaceutical synthesis. The methodology is designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of the target compound in complex reaction mixtures. By leveraging a reversed-phase approach with a C18 stationary phase and a gradient elution, this protocol ensures excellent resolution of the analyte from starting materials, by-products, and impurities. The causality behind each experimental choice is thoroughly explained, and the protocol is presented as a self-validating system, incorporating system suitability tests to ensure data integrity.

Introduction: The Critical Need for Precise Reaction Monitoring

1-Chloro-2-fluoro-3-isothiocyanatobenzene is a halogenated aromatic isothiocyanate of significant interest in medicinal chemistry and drug development. Its reactive isothiocyanate group makes it a versatile building block for the synthesis of various bioactive molecules. The efficiency of its synthesis and the purity of the final product are paramount for the successful development of novel therapeutics. Therefore, a reliable analytical method to monitor the progress of its synthesis is crucial.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for this application due to its high resolution, sensitivity, and quantitative accuracy.[1] This application note provides a detailed protocol for the HPLC analysis of 1-Chloro-2-fluoro-3-isothiocyanatobenzene, addressing the specific challenges associated with the analysis of reactive isothiocyanates, such as their potential for instability and precipitation in aqueous mobile phases.[1]

Method Rationale and Experimental Design

The selection of the HPLC method parameters is critical for achieving a successful separation. The following sections outline the reasoning behind the chosen experimental conditions.

Chromatographic Mode: Reversed-Phase HPLC

Reversed-phase HPLC (RP-HPLC) is the most suitable chromatographic mode for the analysis of moderately polar to non-polar compounds like 1-Chloro-2-fluoro-3-isothiocyanatobenzene.[2] The stationary phase is non-polar (C18), and the mobile phase is a polar mixture of water and an organic solvent. The retention of the analyte is primarily based on its hydrophobic interactions with the stationary phase.[3]

Stationary Phase: C18 Column

A C18 (octadecyl) bonded silica column is selected for its versatility and proven performance in separating a wide range of aromatic compounds.[2][4] The C18 chains provide a strong hydrophobic surface, leading to good retention of the analyte. For this application, a column with end-capping is recommended to minimize peak tailing caused by interactions between basic analytes and residual silanol groups on the silica surface.

Mobile Phase: Acetonitrile and Water

The mobile phase consists of a mixture of acetonitrile and water. Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at the detection wavelength.[3] Water serves as the weak solvent in the mobile phase. The use of a gradient elution, where the proportion of acetonitrile is increased over time, is essential for separating compounds with a wide range of polarities that are typically present in a reaction mixture.[3][5] This approach ensures that both polar starting materials and non-polar products are eluted with good peak shape and in a reasonable timeframe.

Detection: UV Absorbance

1-Chloro-2-fluoro-3-isothiocyanatobenzene contains a benzene ring, which is a strong chromophore. Therefore, UV detection is a suitable and sensitive method for its quantification. Based on the UV spectra of similar aromatic isothiocyanates, a detection wavelength in the range of 240-260 nm is expected to provide good sensitivity. For this method, a wavelength of 254 nm is chosen as a starting point, as it is a common wavelength for the detection of aromatic compounds.[6]

Experimental Protocol

This section provides a step-by-step guide for the HPLC analysis of 1-Chloro-2-fluoro-3-isothiocyanatobenzene.

Materials and Reagents

-

1-Chloro-2-fluoro-3-isothiocyanatobenzene standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Methanol (HPLC grade)

-

Reaction mixture samples

Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | A gradient-capable HPLC system with a UV detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

Table 1: HPLC Instrumentation and Conditions

| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 60 | 40 |

| 10.0 | 10 | 90 |

| 15.0 | 10 | 90 |

| 15.1 | 60 | 40 |

| 20.0 | 60 | 40 |

Table 2: Gradient Elution Program

Standard and Sample Preparation

3.3.1. Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of 1-Chloro-2-fluoro-3-isothiocyanatobenzene standard.

-

Dissolve the standard in a 10 mL volumetric flask with acetonitrile to obtain a stock solution of 1 mg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to concentrations ranging from 1 µg/mL to 100 µg/mL.

3.3.2. Reaction Sample Preparation:

-

Withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

-

Quench the reaction if necessary (e.g., by adding a suitable reagent or diluting in a cold solvent).

-

Dilute the sample with acetonitrile to a concentration that falls within the linear range of the calibration curve. A starting dilution of 1:1000 is recommended.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

System Suitability

Before analyzing any samples, it is crucial to perform a system suitability test to ensure the HPLC system is performing correctly.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |

| Theoretical Plates (N) | > 2000 |

| Repeatability (%RSD) | < 2.0% for 6 replicate injections of the same standard |

Table 3: System Suitability Parameters

Data Analysis and Quantification

The concentration of 1-Chloro-2-fluoro-3-isothiocyanatobenzene in the reaction samples is determined by external standard calibration.

-

Inject the series of working standard solutions to generate a calibration curve of peak area versus concentration.

-

Perform a linear regression analysis on the calibration data. The correlation coefficient (r²) should be ≥ 0.999.

-

Inject the prepared reaction samples.

-

Calculate the concentration of the analyte in the samples using the regression equation from the calibration curve.

Method Validation (Abbreviated)

For routine use, the method should be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4]

-

Accuracy: The closeness of the test results to the true value. This can be assessed by spike recovery experiments.[4]

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[4]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[4]

Experimental Workflow and Data Flow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis.

Figure 1: HPLC Analysis Workflow for 1-Chloro-2-fluoro-3-isothiocyanatobenzene.

Potential Challenges and Troubleshooting

-

Peak Tailing: This may be caused by interactions with residual silanols on the column. Using an end-capped column or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mitigate this issue.

-

Analyte Instability: Isothiocyanates can be reactive. It is advisable to analyze samples promptly after preparation and to store standards and samples in a cool, dark place.

-

Precipitation in the System: Some isothiocyanates have limited solubility in highly aqueous mobile phases.[7][8] The gradient program is designed to start with a relatively high organic content (40% acetonitrile) to prevent precipitation upon injection. If precipitation is suspected, increasing the initial organic percentage or heating the column may be beneficial.[7][8]

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the reaction monitoring of 1-Chloro-2-fluoro-3-isothiocyanatobenzene. The use of a C18 column with a gradient elution of acetonitrile and water, coupled with UV detection, allows for the accurate and precise quantification of the target analyte. By following the detailed protocol and implementing the system suitability tests, researchers can ensure the integrity of their analytical data, leading to better control over the synthesis process and higher quality final products.

References

-

Wilson, E., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 35(15), 2026-2031. [Link]

-

ResearchGate. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC | Request PDF. [Link]

-

Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract. PMC - NIH. [Link]

-

Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with. MOST Wiedzy. [Link]

-

Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. [Link]

-

Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. [Link]

-

Reversed Phase HPLC Method Development. Phenomenex. [Link]

-

Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. MDPI. [Link]

-

Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. ACS Publications. [Link]

-

Development of validated high-temperature reverse-phase UHPLC-PDA analytical method for simultaneous analysis of five natural isothiocyanates in cruciferous vegetables. Semantic Scholar. [Link]

-

Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. PubMed. [Link]

-

High-Performance Liquid Chromatographic-Fluorescent Method to Determine Chloroacetaldehyde, a Neurotoxic Metabolite of the Antic. Boston University. [Link]

-

Development of a Gradient HPLC Method for the Simultaneous Determination of Sotalol and Sorbate in Oral Liquid Preparations Using Solid Core Stationary Phase. NIH. [Link]

-

quantification of erucin and phenethyl isothiocyanate in Kohlrabi by. Taylor & Francis. [Link]

-

HPLC Column Selection Guide. Linklab. [Link]

-

gradient elution hplc: Topics by Science.gov. Science.gov. [Link]

-

Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Atlantis Press. [Link]

-

1-Chloro-2-isothiocyanatobenzene | C7H4ClNS | CID 123171. PubChem. [Link]

-

Understanding Gradient HPLC | LCGC International. Chromatography Online. [Link]

-

HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

-

Application of Gradient elution in HPLC. YouTube. [Link]

-

Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. NIH. [Link]

-

HPLC Column Selection | LCGC International. Chromatography Online. [Link]

-

HPLC Column Selection Guide. Chromtech. [Link]

Sources

- 1. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]

- 2. glsciencesinc.com [glsciencesinc.com]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

NMR spectroscopy of 1-Chloro-2-fluoro-3-isothiocyanatobenzene reaction products

Application Note: NMR Characterization of 1-Chloro-2-fluoro-3-isothiocyanatobenzene Reaction Products

Executive Summary

The 1-Chloro-2-fluoro-3-isothiocyanatobenzene (CFIB) scaffold represents a high-value pharmacophore in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). The unique 1,2,3-substitution pattern introduces specific electronic and steric constraints that modulate the reactivity of the isothiocyanate (-NCS) group. This guide provides a comprehensive protocol for monitoring the reaction of CFIB with nucleophiles (primary/secondary amines) to form thiourea derivatives. It focuses on the diagnostic utility of

Part 1: Chemical Context & Reactivity Profile[1][2]

Structural Analysis

The CFIB molecule is a trisubstituted benzene ring. The positioning of the fluorine atom at C2, flanked by a chlorine (C1) and an isothiocyanate group (C3), creates a distinct electronic environment:

-

Fluorine (C2): Acts as an NMR "spy" nucleus. Its chemical shift and coupling constants (

, -

Isothiocyanate (C3): The electrophilic center. It reacts with amines to form thioureas.[1][2][3][4] The conversion of the linear, sp-hybridized -NCS carbon to a planar, sp

-hybridized thiocarbonyl (C=S) induces significant shielding changes in the neighboring fluorine.

Reaction Pathway

The primary application of CFIB is the synthesis of N,N'-disubstituted thioureas.

Figure 1: Reaction pathway for the formation of thiourea derivatives from CFIB.

Part 2: NMR Spectral Prediction & Assignment

Accurate assignment requires understanding the coupling patterns inherent to the 1,2,3-substitution.

F NMR: The Diagnostic Standard

Fluorine-19 is the most efficient nucleus for monitoring this reaction due to its 100% natural abundance and high sensitivity.

-

Starting Material (CFIB): The fluorine signal will appear as a triplet (or doublet of doublets) due to coupling with the meta-protons (H4 and H6).

-

Expected Shift:

to

-

-

Product (Thiourea): The formation of the thiourea moiety changes the electron density at C3. This typically causes a downfield shift (deshielding) of the ortho-fluorine signal relative to the starting material.

-

Shift Magnitude:

ppm.

-

H NMR: Coupling Analysis

The aromatic region (approx. 6.5 – 8.0 ppm) will display an ABC or ABX spin system, complicated by Fluorine coupling.

-

H5 (Para to F): Typically a triplet (

Hz). Coupling to F is usually small ( -

H4/H6 (Meta to F): These protons appear as doublets or multiplets. Crucially, they exhibit meta-coupling to Fluorine (

Hz). -

Thiourea NH: Broad singlets, highly solvent-dependent (DMSO-

is preferred). The NH adjacent to the aryl ring is typically more downfield (

C NMR: The "Smoking Gun"

-

-NCS Carbon: Appears in the range of

ppm but is often weak and broad due to the quadrupolar relaxation of the Nitrogen-14 nucleus. -

C=S (Thiourea) Carbon: A distinct, low-field signal appearing at

ppm. This is the definitive confirmation of thiourea formation.

Table 1: Predicted NMR Parameters

| Nucleus | Moiety | Approx.[4][5] Shift ( | Multiplicity / Coupling ( | Diagnostic Note |

| Ar-F (SM) | -115.0 (est) | t, | Sharp signal; integrates to 1F. | |

| Ar-F (Prod) | -112.0 (est) | t, | Shift indicates change at C3. | |

| -N =C =S | 135 - 140 | Broad / Weak | Often invisible in rapid scans. | |

| -NH-C (=S)-NH- | 180 - 183 | Singlet (or d if H-coupled) | Definitive product peak. | |

| Ar-H (H4/H6) | 7.0 - 7.5 | dd ( | "W" coupling to F is key. |

Part 3: Experimental Protocols

Protocol: Micro-Scale Reaction Monitoring

This protocol allows for in-situ monitoring of the reaction kinetics using an NMR tube.

Materials:

-

1-Chloro-2-fluoro-3-isothiocyanatobenzene (20 mg, ~0.1 mmol)

-

Amine nucleophile (1.1 equivalents)

-

Solvent: DMSO-

or CDCl -

Internal Standard (Optional):

-Trifluorotoluene (for quantitative

Workflow:

-

Baseline Acquisition (

):-

Dissolve CFIB in the deuterated solvent in an NMR tube.

-

Acquire

H and

-

-

Reaction Initiation:

-

Add the amine (neat or dissolved in minimal solvent) directly to the NMR tube.

-

Cap and invert the tube 3-4 times to mix.

-

-

Kinetic Monitoring:

-

Insert sample into the probe.

-

Acquire

F spectra every 5 minutes for 1 hour. -

Endpoint: Disappearance of the starting material F-peak and growth of the product F-peak.

-

Protocol: Full Characterization (Purified Product)

Sample Prep: Dissolve 5-10 mg of purified thiourea in 600

Acquisition Parameters:

-

Temperature: 298 K (Standard). If NH peaks are extremely broad, heat to 320 K to sharpen them via fast exchange, or cool to 270 K to freeze rotamers.

-

C Parameters:

-

Relaxation Delay (

): -

Scans:

(To visualize the C-F coupling splitting patterns).

-

Part 4: Data Analysis & Troubleshooting

Decision Tree for Spectral Assignment

Figure 2: Logic flow for confirming thiourea formation via NMR.

Troubleshooting Common Issues

-

Broad NH Signals: Thiourea protons are acidic and exchange with residual water.

-

Solution: Use "dry" DMSO-

(ampoules) or add a shake of activated molecular sieves to the tube.

-

-

Rotamers: Thioureas exhibit restricted rotation around the N-C(S) bond, often leading to doubled peaks in

H and-

Validation: Variable Temperature (VT) NMR. Coalescence of peaks at higher temperatures confirms rotamers rather than impurities [1].

-

-

Hydrolysis: Isothiocyanates are moisture sensitive. If a peak appears at

ppm (Urea C=O) instead of 180 ppm, the starting material has hydrolyzed to the urea or amine salt.

References

-

Restricted Rotation in Thioureas

- Title: Dynamic NMR Study of Restricted Rotation in Thiourea Deriv

- Source:Journal of Organic Chemistry.

- Context: Explains the "doubling" of peaks often seen in thiourea NMR spectra due to cis/trans isomerism around the thioamide bond.

-

URL:[Link]

-

Fluorine NMR Chemical Shifts

-

Synthesis of Thioureas

-

Isothiocyanate Reactivity

Sources

- 1. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 5. 1-Chloro-2-isothiocyanatobenzene | C7H4ClNS | CID 123171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. rsc.org [rsc.org]

- 9. tsijournals.com [tsijournals.com]

Application Note: Mass Spectrometry Fragmentation Pattern of 1-Chloro-2-fluoro-3-isothiocyanatobenzene Derivatives

Abstract

This application note details the mass spectrometry (MS) characterization of 1-Chloro-2-fluoro-3-isothiocyanatobenzene , a critical electrophilic building block in the synthesis of bioactive heterocycles (e.g., thiadiazines, thiohydantoins).[1] We provide a validated protocol for identifying this scaffold based on its unique isotopic signature and characteristic fragmentation pathways. The presence of the 1,2,3-substitution pattern introduces specific "ortho-effects" and electronic influences that direct fragmentation, distinguishing it from meta- or para- isomers.[1]

Introduction

Isothiocyanates (ITCs) are versatile intermediates in medicinal chemistry, primarily used to introduce thiourea linkages or fused sulfur-nitrogen heterocycles.[1] The specific scaffold, 1-Chloro-2-fluoro-3-isothiocyanatobenzene , possesses a crowded 1,2,3-substitution pattern.[1] The central fluorine atom exerts a strong inductive effect ($ -I

Accurate identification requires understanding two primary phenomena:

-

Isotopic Distribution: The distinct

ratio.[2][3] -

Dissociative Ionization: The competition between halogen radical loss (

) and isothiocyanate group cleavage (

Experimental Protocol

Sample Preparation[1]

-

Solvent: Dissolve 1 mg of the derivative in 1 mL of anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).

-

Concentration: Dilute to 10 ppm for full-scan experiments.

-

Derivatization (Optional): If the ITC is unstable or too volatile, react with excess butylamine to form the corresponding stable thiourea before analysis. Note: This guide focuses on the underivatized ITC.

Instrument Parameters (GC-EI-MS)

-

Inlet Temperature: 250°C (Split 10:1).

-

Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Ionization Source: Electron Impact (EI) at 70 eV .

-

Source Temperature: 230°C.

-

Scan Range:

40 – 350.

Workflow Visualization

The following diagram outlines the logical flow from sample preparation to data interpretation.

Figure 1: Analytical workflow for the characterization of halogenated isothiocyanates.

Results and Discussion

Molecular Ion and Isotopic Pattern

The molecular formula is

-

Monoisotopic Mass (

): 187 Da -

Isotope Peak (

): 189 Da -

Ratio: The intensity of

is approximately 32-33% of the molecular ion

Fragmentation Pathways

Under 70 eV Electron Impact, the molecule undergoes predictable bond cleavages driven by the stability of the resulting cations.[1]

Pathway A: Loss of Chlorine Radical (

)

The C-Cl bond is weaker than the C-F bond. The loss of

-

Transition:

Pathway B:

-Cleavage of the Isothiocyanate Group

Aromatic ITCs characteristically lose the isothiocyanate group (

-

Loss of

: Yields the [1-Chloro-2-fluorophenyl] -

Loss of

: A rearrangement involving the migration of the nitrogen to the ring, expelling neutral CS (

Pathway C: Secondary Fragmentation (Ring Disintegration)

Following the loss of the NCS group, the phenyl ring often undergoes retro-synthesis-like fragmentation, losing acetylene (

Fragmentation Tree Diagram

The following diagram illustrates the specific mass transitions for 1-Chloro-2-fluoro-3-isothiocyanatobenzene.

Figure 2: Proposed fragmentation tree for 1-Chloro-2-fluoro-3-isothiocyanatobenzene.

Data Summary Tables

Table 1: Theoretical Isotope Distribution

| Ion Identity | m/z | Relative Abundance | Origin |

| Molecular Ion [M]+ | 187 | 100% | |

| Isotope [M+1]+ | 188 | ~7.7% | |

| Isotope [M+2]+ | 189 | ~32.5% |

Table 2: Diagnostic Fragment Ions

| Fragment (m/z) | Loss (Da) | Structure Assignment | Mechanism |

| 152 | 35 | Homolytic cleavage of C-Cl bond.[1] | |

| 143 | 44 | Loss of CS (Rearrangement to aniline derivative). | |

| 129 | 58 | ||

| 94 | 93 | Sequential loss of Cl and NCS. |

Scientific Validation & Troubleshooting

-

System Suitability: Before analyzing the sample, inject a standard of Chlorobenzene .[1] Verify the

112/114 ratio is 3:1. If the ratio deviates, the detector voltage or mass calibration requires adjustment.[1] -

Ghost Peaks: Isothiocyanates are reactive.[4] If peaks at

or -

Inlet Decomposition: Thermal degradation can lead to the loss of sulfur before ionization. If the molecular ion is weak, lower the inlet temperature to 200°C.[1]

References

-

NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrometry of Chlorobenzene Derivatives. NIST Chemistry WebBook, SRD 69.[1] [Link]

-

Kjaer, A., et al. (1963).[1] Mass Spectra of Isothiocyanates.[5] Acta Chemica Scandinavica.[5] (Foundational work on ITC fragmentation patterns). [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text on halogen isotope patterns and aromatic fragmentation). [Link]

-

ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry. (General mechanism for halogenated aromatics). [Link]

Sources

- 1. Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

Derivatization of amines with 1-Chloro-2-fluoro-3-isothiocyanatobenzene

Executive Summary

This Application Note details the protocol for using 1-Chloro-2-fluoro-3-isothiocyanatobenzene (CFIB) as a specialized derivatizing agent for primary and secondary amines. Unlike standard Phenyl Isothiocyanate (PITC), CFIB incorporates a chlorine and a fluorine atom on the aromatic ring. This substitution pattern confers three distinct analytical advantages:

-

Enhanced Lipophilicity: Improves retention of polar amines on Reversed-Phase (RP) columns.

-

Isotopic Validation (LC-MS): The chlorine atom provides a distinct

(3:1) isotope signature, acting as a built-in confirmation tool to distinguish true amine analytes from matrix noise. - NMR Quantitation: The fluorine atom serves as a sensitive, background-free NMR reporter tag.[1]

Chemical Mechanism & Rationale

The core chemistry is an electrophilic attack of the isothiocyanate carbon by the nucleophilic amine nitrogen, yielding a stable substituted thiourea.

Why CFIB?

-

Electronic Activation: The fluorine atom at the ortho position (C2) to the isothiocyanate group (C3) exerts an inductive electron-withdrawing effect (

), increasing the electrophilicity of the isothiocyanate carbon compared to unsubstituted PITC. This can accelerate reaction kinetics with sterically hindered amines. -

Structural Rigidity: The 1-Chloro-2-fluoro substitution pattern creates a "locked" steric environment that minimizes rotational freedom, potentially sharpening NMR signals.

Reaction Scheme

Figure 1: Reaction pathway for the derivatization of a primary amine with CFIB.

Experimental Protocol

Safety Warning: CFIB is an isothiocyanate. It is a lachrymator and potential skin sensitizer. Handle in a fume hood.

Materials Required

-

Reagent: 1-Chloro-2-fluoro-3-isothiocyanatobenzene (High Purity >98%).

-

Solvent: Acetonitrile (LC-MS Grade).

-

Base: Triethylamine (TEA) or Pyridine.

-

Quench: 0.1% Formic Acid in Water.[2]

Preparation of Reagents

| Solution | Composition | Stability |

| Stock A (Reagent) | 20 mM CFIB in Acetonitrile | 1 Week ( |

| Stock B (Buffer) | Acetonitrile : Pyridine : Water (6:3:1 v/v/v) | Freshly Prepared |

| Sample Diluent | 50% Acetonitrile in Water | N/A |

Derivatization Workflow

-

Sample Drying: Aliquot

of amine sample (aqueous or methanolic) into a reaction vial. Evaporate to dryness under nitrogen or vacuum (critical to remove competing nucleophiles like water/alcohols if using anhydrous conditions, though Edman chemistry tolerates water). -

Reconstitution: Resuspend residue in

of Stock B (Buffer) . Vortex for 10 seconds. -

Reaction: Add

of Stock A (Reagent) . -

Incubation: Cap vial and incubate at

for 20 minutes (or Room Temp for 60 mins). -

Quenching/Dilution: Add

of 0.1% Formic Acid in 50% Acetonitrile. This protonates excess amine and stabilizes the thiourea. -

Analysis: Inject

into LC-MS or transfer to NMR tube.

Analytical Validation

LC-MS Detection Strategy

The CFIB derivative provides a unique "Isotope Flag" due to the Chlorine atom. This is critical for filtering out background noise in complex matrices (plasma/urine).

-

Mass Shift: Calculate the expected mass as

. -

Isotope Pattern: Look for the M and M+2 peaks. The M+2 peak should have an intensity approximately 32% of the M peak (characteristic of

).

Table 1: Theoretical Mass Shifts for Common Amines

| Analyte | Monoisotopic Mass (

NMR Detection Strategy

The single fluorine atom acts as a solitary singlet or doublet (if coupling to H) in the

-

Advantage: Biological matrices (serum, cell lysate) have zero natural fluorine background.

-

Quantification: Integrate the CFIB-Amine peak against an internal standard (e.g., Trifluoroacetic acid or Fluorobenzene).

Troubleshooting & Optimization

Figure 2: Troubleshooting logic for CFIB derivatization.

References

-

Amerigo Scientific. (n.d.). 1-Chloro-2-fluoro-3-isothiocyanatobenzene Product Specifications. Retrieved from [Link]

-

Xu, K., et al. (2025).[2] Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

Sakamoto, K., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. Retrieved from [Link]

- Google Patents. (2019). CN109563095B - Animal and Human Antimalarial Agents.

-

National Institutes of Health (NIH). (2025). 1-Chloro-4-(isothiocyanatomethyl)benzene - Common Chemistry. CAS Common Chemistry. Retrieved from [Link]

Sources

Use of 1-Chloro-2-fluoro-3-isothiocyanatobenzene in the synthesis of novel heterocycles

Application Note: High-Precision Heterocyclic Synthesis Using 1-Chloro-2-fluoro-3-isothiocyanatobenzene

Executive Summary

This application note details the synthetic utility of 1-Chloro-2-fluoro-3-isothiocyanatobenzene (CAS: 2392-68-9) as a high-value electrophilic building block. While aryl isothiocyanates are standard reagents in heterocyclic chemistry, this specific isomer offers a unique "sandwiched" halogenation pattern (1-Cl, 2-F, 3-NCS). The vicinal fluorine atom exerts a strong inductive effect, significantly enhancing the electrophilicity of the isothiocyanate carbon, while the 1-chloro substituent provides a reliable handle for downstream cross-coupling (e.g., Suzuki-Miyaura), enabling the rapid construction of structure-activity relationship (SAR) libraries.

This guide provides optimized protocols for synthesizing two critical drug scaffolds: 2-Thioxoimidazolidin-4-ones (Thiohydantoins) and 1,2,4-Triazole-3-thiones .

Compound Profile & Strategic Value

| Property | Specification |

| Compound Name | 1-Chloro-2-fluoro-3-isothiocyanatobenzene |

| CAS Number | 2392-68-9 |

| Molecular Formula | C₇H₄ClFNS |

| Molecular Weight | 169.63 g/mol |

| Physical State | Colorless to light yellow liquid |

| Storage | Inert gas, <15°C (Moisture Sensitive) |

Strategic Chemical Advantages:

-

Electronic Activation: The fluorine atom at the C2 position (ortho to the NCS group) lowers the LUMO energy of the isothiocyanate, accelerating nucleophilic attack by amines or hydrazines compared to non-fluorinated analogs.

-

Metabolic Stability: Incorporation of fluorine blocks potential metabolic oxidation sites on the aromatic ring, a common requirement in modern drug design.

-

Divergent Synthesis: The C1-Chlorine atom remains intact during mild heterocycle formation, serving as a pre-installed "handle" for late-stage diversification via palladium-catalyzed coupling.

Application I: Synthesis of Fluorinated Thiohydantoins

Thiohydantoins are privileged scaffolds in oncology (e.g., androgen receptor antagonists). The following protocol utilizes a microwave-assisted or conventional heating approach to couple the isothiocyanate with amino acid esters.[1]

Mechanism of Action

The reaction proceeds via the nucleophilic attack of the amino ester nitrogen on the isothiocyanate carbon, forming a thiourea intermediate. Spontaneous or base-promoted cyclization eliminates alcohol (from the ester) to close the imidazolidine ring.

Experimental Protocol

Reagents:

-

1-Chloro-2-fluoro-3-isothiocyanatobenzene (1.0 equiv)

-

Amino Acid Methyl Ester Hydrochloride (e.g., Glycine methyl ester HCl) (1.1 equiv)

-

Triethylamine (TEA) (2.5 equiv)

-

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask (or microwave vial), suspend the amino acid methyl ester hydrochloride (1.1 mmol) in anhydrous EtOH (5 mL).

-

Free Basing: Add Triethylamine (2.5 mmol) dropwise. Stir at room temperature for 10 minutes to ensure neutralization of the hydrochloride salt.

-

Addition: Add 1-Chloro-2-fluoro-3-isothiocyanatobenzene (1.0 mmol) slowly via syringe. Note: The reaction is exothermic due to the electron-deficient nature of the aryl ring.

-

Cyclization:

-

Method A (Thermal): Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Method B (Microwave): Heat at 100°C for 15–20 minutes.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in Ethyl Acetate (20 mL) and wash with 1N HCl (to remove excess TEA) followed by brine.

-

Dry over anhydrous

and concentrate.

-

-

Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Expected Outcome: High yields (>85%) of 3-(3-chloro-2-fluorophenyl)-2-thioxoimidazolidin-4-one derivatives.

Application II: Synthesis of 1,2,4-Triazole-3-thiones

This scaffold is widely used in antifungal and antiviral therapeutics.[2] The protocol involves the formation of a thiosemicarbazide intermediate followed by base-catalyzed cyclization.

Experimental Protocol

Reagents:

-

1-Chloro-2-fluoro-3-isothiocyanatobenzene (1.0 equiv)

-

Acid Hydrazide (e.g., Formylhydrazine or Benzoylhydrazine) (1.0 equiv)

-

Base: 2N NaOH (aq)

Step-by-Step Procedure:

-

Thiosemicarbazide Formation:

-

Dissolve the acid hydrazide (1.0 mmol) in Ethanol (10 mL).

-

Add 1-Chloro-2-fluoro-3-isothiocyanatobenzene (1.0 mmol) dropwise at 0°C.

-

Stir at room temperature for 1 hour. The thiosemicarbazide intermediate often precipitates as a solid.

-

-

Cyclization:

-

Add 2N NaOH (2 mL) directly to the reaction mixture.

-

Reflux for 4 hours. The solution will become clear as cyclization proceeds.

-

-

Isolation:

-

Cool the mixture to room temperature.

-

Acidify carefully with 2N HCl to pH 3–4. The triazole-thione product will precipitate.

-

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

Visualizing the Synthetic Workflows

The following diagram illustrates the divergent pathways available from the core building block.

Caption: Divergent synthetic pathways utilizing 1-Chloro-2-fluoro-3-isothiocyanatobenzene. Green nodes indicate primary heterocyclic products; Red node indicates potential for secondary library expansion via the chloro-handle.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Thiohydantoin) | Hydrolysis of isothiocyanate | Ensure solvents are anhydrous. The electron-poor ring makes the -NCS group more susceptible to hydrolysis by trace water. |

| Side Products (Ureas) | Reaction with trace amines | Use high-purity amino esters. Ensure free-basing with TEA is complete before adding the isothiocyanate. |

| Incomplete Cyclization | Steric hindrance from F-atom | Increase reflux time or switch to microwave irradiation (100°C) to overcome the steric barrier of the ortho-fluorine. |

| Precipitation Issues | Product solubility | If the product does not precipitate upon acidification (Triazole protocol), extract with EtOAc/THF mixtures as fluorinated heterocycles may have increased lipophilicity. |

References

- Maddila, S., et al. (2016). Synthesis and biological evaluation of new 1,2,4-triazole-3-thiones. Letters in Drug Design & Discovery.

-

Wang, Z., et al. (2014).[1] An Efficient Method for Synthesis of Thiohydantoins with α-Amino Esters Under Microwave Irradiation. Asian Journal of Chemistry. Retrieved from [Link]

-

CAS Common Chemistry. (2026).[3] 1-Chloro-4-(isothiocyanatomethyl)benzene and related halo-isothiocyanates.[4] Retrieved from [Link][3]

Sources

Technical Guide: Reaction of 1-Chloro-2-fluoro-3-isothiocyanatobenzene with Nucleophiles

Abstract

This application note details the reactivity profile of 1-Chloro-2-fluoro-3-isothiocyanatobenzene , a highly functionalized electrophilic scaffold used in the synthesis of thiourea derivatives and nitrogen-containing heterocycles. Due to the specific arrangement of halogen substituents, this molecule exhibits distinct electronic activation, making the isothiocyanate (-NCS) moiety exceptionally reactive toward nucleophiles. This guide provides mechanistic insights, optimized synthetic protocols for thiourea formation, and critical safety workflows for handling halogenated aryl isothiocyanates.

Chemical Profile & Reactivity Landscape

The 1-Chloro-2-fluoro-3-isothiocyanatobenzene scaffold represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibitor discovery where poly-halogenated aromatic rings often improve metabolic stability and lipophilicity.

Electronic Activation

The reactivity of the isothiocyanate group is significantly modulated by the adjacent halogens:

-

Inductive Effect (-I): Both Chlorine (C-1) and Fluorine (C-2) exert strong electron-withdrawing inductive effects.

-

Resonance Position: The Fluorine at the C-2 position (ortho to NCS) and Chlorine at C-1 (meta to NCS) create an electron-deficient aromatic ring.

-

Result: The central carbon of the isothiocyanate group becomes highly electrophilic, reacting rapidly with both hard (amines) and soft (thiols) nucleophiles compared to non-halogenated phenyl isothiocyanates.

Chemoselectivity (NCS vs. SNAr)

While the C-2 Fluorine is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing Chlorine and NCS groups, the kinetic product is almost exclusively formed via addition to the isothiocyanate.

-

Path A (Dominant): Nucleophilic attack at the NCS carbon

Thiourea/Thiocarbamate. -

Path B (Rare/Forcing): SNAr displacement of Fluorine. This typically requires elevated temperatures (>100°C) or specific bifunctional nucleophiles that cyclize after the initial NCS attack.

Mechanism of Action

The formation of thioureas proceeds via a nucleophilic addition-proton transfer mechanism. The electron-deficient nature of the benzene ring stabilizes the developing negative charge on the nitrogen in the transition state, accelerating the reaction.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway showing the kinetic dominance of isothiocyanate addition over nucleophilic aromatic substitution.

Experimental Protocols

Protocol A: Synthesis of N,N'-Diaryl Thioureas (Standard)

Objective: To couple 1-Chloro-2-fluoro-3-isothiocyanatobenzene with a primary amine (e.g., aniline derivative) to form a thiourea linkage.

Reagents:

-

1-Chloro-2-fluoro-3-isothiocyanatobenzene (1.0 equiv)

-

Primary Amine (1.0 - 1.1 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Base: Triethylamine (TEA) (Optional, 1.0 equiv if amine is a salt)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 mmol) in anhydrous DCM (5 mL).

-

Note: If using an amine hydrochloride salt, add 1.1 equiv of TEA and stir for 10 minutes to liberate the free base.

-

-

Addition: Cool the solution to 0°C (ice bath). Add 1-Chloro-2-fluoro-3-isothiocyanatobenzene (1.0 mmol) dropwise as a solution in DCM (2 mL).

-

Causality: Cooling prevents potential exotherms and minimizes side reactions, although the reaction is generally clean at RT.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Validation: Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The starting isothiocyanate (high Rf) should disappear, and a more polar thiourea spot should appear.

-

-

Workup (Precipitation Method):

-

If the product precipitates: Filter the solid, wash with cold hexanes, and dry under vacuum.

-

If soluble: Concentrate the solvent to ~20% volume, add hexanes to induce precipitation, then filter.

-

-

Purification: Recrystallization from EtOH/Water or flash chromatography (if necessary).

Protocol B: Heterocyclic Cyclization (Thiadiazole Synthesis)

Objective: Reaction with hydrazine derivatives to form a thiosemicarbazide intermediate, followed by cyclization.

Reagents:

-

1-Chloro-2-fluoro-3-isothiocyanatobenzene (1.0 equiv)

-

Hydrazine Hydrate or Acid Hydrazide (1.0 equiv)

-

Solvent: Ethanol (EtOH)

Step-by-Step Procedure:

-

Mixing: Dissolve the isothiocyanate in EtOH. Add hydrazine hydrate dropwise at 0°C.

-

Intermediate Formation: Stir at RT for 1 hour. A white precipitate (thiosemicarbazide) typically forms.

-

Cyclization (Optional): To convert to a 1,3,4-thiadiazole, treat the intermediate with concentrated H2SO4 or dehydrating agents (e.g., EDC·HCl) and heat to 60°C for 2 hours.

-

Validation: Check for the disappearance of the thiosemicarbazide N-H signals in 1H NMR.

Optimization & Troubleshooting Data

The following table summarizes solvent effects on reaction rate and yield for the reaction with aniline (nucleophile).

| Solvent | Dielectric Constant | Reaction Time | Yield (%) | Notes |

| DCM | 8.9 | 2 h | 92% | Excellent solubility; easy workup via evaporation. |

| THF | 7.5 | 3 h | 88% | Good for polar amines; miscible with water for precipitation. |

| DMF | 36.7 | 1 h | 85% | Fast rate due to polarity, but difficult to remove solvent. |

| Ethanol | 24.5 | 4 h | 90% | "Green" solvent; product often precipitates directly. |

Safety & Handling (Critical)

Hazard Class: Aryl isothiocyanates are potent lachrymators and skin sensitizers . Specific Risks for 1-Chloro-2-fluoro-3-isothiocyanatobenzene:

-

Inhalation: May cause respiratory sensitization (asthma-like symptoms).[1]

-

Skin Contact: Causes severe irritation and potential allergic dermatitis.

Mandatory PPE:

-

Double nitrile gloves.

-

Chemical safety goggles (face shield recommended if handling >1g).

-

Fume Hood: All operations, including weighing, must be performed in a certified chemical fume hood.

Decontamination: Spills should be treated with a solution of dilute ammonia and ethanol to convert the reactive isothiocyanate into a harmless thiourea derivative before disposal.

References

-

Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate. Organic Chemistry Portal. Available at: [Link]

-

Safety Data Sheet: 2-Fluorophenyl isothiocyanate. PubChem. Available at: [Link]

-

Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Reaction of compound 1 with phenyl isothiocyanate (Heterocycle Synthesis). ResearchGate. Available at: [Link]

-

Antibacterial activity of phenyl isothiocyanate. PubMed. Available at: [Link]

Sources

Application Notes and Protocols: Protecting Group Strategies for Synthesis with 1-Chloro-2-fluoro-3-isothiocyanatobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Synthetic Potential of a Trifunctional Building Block

1-Chloro-2-fluoro-3-isothiocyanatobenzene is a trifunctional aromatic compound that presents both unique opportunities and significant challenges in synthetic chemistry. Its utility as a scaffold in the development of novel pharmaceuticals and agrochemicals is underscored by the distinct reactivity of its three functional groups: a highly electrophilic isothiocyanate, a moderately reactive chloro group, and a relatively inert fluoro group. The strategic manipulation of these functionalities allows for the sequential introduction of diverse molecular fragments, enabling the construction of complex molecular architectures.

This application note provides a comprehensive guide to protecting group strategies for the isothiocyanate moiety and outlines protocols for the selective functionalization of the aryl halides. By understanding the differential reactivity and employing orthogonal protection schemes, researchers can unlock the full synthetic potential of this versatile building block.

Understanding the Reactivity Landscape

The synthetic utility of 1-Chloro-2-fluoro-3-isothiocyanatobenzene hinges on the differential reactivity of its functional groups.

-

Isothiocyanate (-N=C=S): This group is a potent electrophile, readily reacting with a wide range of nucleophiles including amines, thiols, and alcohols.[1] This high reactivity necessitates a protection strategy when performing modifications at other sites of the molecule.

-

Aryl Chloride (-Cl): The chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups. It can also participate in various transition metal-catalyzed cross-coupling reactions.

-

Aryl Fluoride (-F): The C-F bond is the strongest carbon-halogen bond, making the fluoro group generally the least reactive of the three. Its substitution typically requires harsh reaction conditions or specialized catalytic systems. This inherent stability allows for its retention in the final product, which can be advantageous for modulating pharmacokinetic properties.

This reactivity hierarchy forms the basis of a logical synthetic approach, where the most reactive group is protected first, followed by the sequential modification of the less reactive sites.

The Thiourea Mask: A Reversible Protecting Group for the Isothiocyanate Functionality

Direct protection of the isothiocyanate group is not a commonly employed strategy. A more practical and widely accepted approach involves the reversible conversion of the isothiocyanate to a thiourea derivative. This transformation effectively masks the electrophilicity of the isothiocyanate, rendering it inert to a variety of reaction conditions.

The formation of a thiourea is typically a high-yielding reaction achieved by treating the isothiocyanate with a primary or secondary amine. The choice of the amine is critical as it influences the stability of the resulting thiourea and the conditions required for its subsequent cleavage back to the isothiocyanate. For the purposes of a protecting group, a simple, sterically unhindered primary amine like propargylamine or allylamine can be advantageous as they can be cleaved under specific conditions. However, for general stability, a simple alkyl or aryl amine is often sufficient.

Protocol 1: Protection of 1-Chloro-2-fluoro-3-isothiocyanatobenzene as a Thiourea Derivative

This protocol describes the conversion of 1-chloro-2-fluoro-3-isothiocyanatobenzene to the corresponding N-aryl-N'-propylthiourea.

Materials:

-

1-Chloro-2-fluoro-3-isothiocyanatobenzene

-

n-Propylamine

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of 1-Chloro-2-fluoro-3-isothiocyanatobenzene (1.0 eq) in anhydrous dichloromethane (0.2 M) at room temperature, add n-propylamine (1.1 eq) dropwise with stirring.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(1-chloro-2-fluoro-3-phenyl)-N'-(propyl)thiourea.

Expected Outcome:

The reaction typically proceeds to completion with high yields (>95%). The resulting thiourea is a stable, crystalline solid that can be readily characterized by standard analytical techniques (NMR, IR, MS).

Orthogonal Strategies for Aryl Halide Functionalization

With the isothiocyanate group safely masked as a thiourea, attention can be turned to the selective modification of the chloro and fluoro substituents. The principle of orthogonal protection dictates that the deprotection of one group should not affect the other.[2] In this context, the thiourea can be considered one protecting group, and the differential reactivity of the C-Cl and C-F bonds allows for their sequential, selective reactions.

Selective Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group

The chloro group is more susceptible to nucleophilic aromatic substitution than the fluoro group. This difference in reactivity can be exploited to selectively displace the chloride with a variety of nucleophiles. The presence of the electron-withdrawing thiourea group (and the inherent electronegativity of the fluorine) further activates the ring towards nucleophilic attack, primarily at the position of the chlorine atom.

Protocol 2: Selective Nucleophilic Aromatic Substitution of the Chloro Group

This protocol outlines a general procedure for the selective displacement of the chloro group with an amine nucleophile.

Materials:

-

N-(1-chloro-2-fluoro-3-phenyl)-N'-(propyl)thiourea

-

Amine nucleophile (e.g., morpholine, piperidine) (2.0-3.0 eq)

-

Potassium carbonate (K2CO3) or other suitable base (2.0-3.0 eq)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

-

Magnetic stirrer and stir bar

-

Reaction vial with a screw cap

-

Heating block or oil bath

Procedure:

-

To a reaction vial, add N-(1-chloro-2-fluoro-3-phenyl)-N'-(propyl)thiourea (1.0 eq), the amine nucleophile (2.5 eq), and potassium carbonate (2.5 eq).

-

Add anhydrous DMSO (0.5 M) to the vial.

-

Seal the vial and heat the reaction mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Causality of Experimental Choices:

-

Solvent: Polar aprotic solvents like DMSO or DMF are used to facilitate SNAr reactions by solvating the cation of the base and increasing the nucleophilicity of the amine.

-

Base: A base is required to neutralize the HCl generated during the reaction and to deprotonate the amine nucleophile in some cases.

-

Temperature: Heating is generally necessary to overcome the activation energy for the SNAr reaction on an unactivated or moderately activated aromatic ring.

Regeneration of the Isothiocyanate Functionality

The final step in this strategic sequence is the deprotection of the thiourea to regenerate the isothiocyanate group. This transformation is crucial for unveiling the reactive handle for subsequent derivatization or for obtaining the final target molecule. The regeneration is typically achieved by treating the thiourea with a reagent that can cleave the C-N bond of the protecting amine.

Several reagents have been reported for this purpose, with varying degrees of efficiency and substrate scope. One common method involves the use of phosgene or a phosgene equivalent, such as triphosgene. However, due to the high toxicity of these reagents, alternative methods are often preferred. Other reported reagents include phosphorus oxychloride (POCl3) and cyanuric chloride. The choice of reagent and reaction conditions will depend on the stability of the other functional groups present in the molecule.

Protocol 3: Deprotection of Thiourea to Regenerate the Isothiocyanate

This protocol provides a general method for the regeneration of the isothiocyanate from the thiourea derivative using phosphorus oxychloride.

Materials:

-

Substituted N-aryl-N'-propylthiourea

-

Phosphorus oxychloride (POCl3)

-

Pyridine or triethylamine (as a base)

-

Toluene or Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stir bar

-

Round-bottom flask equipped with a reflux condenser and a drying tube

-

Heating mantle or oil bath

Procedure:

-

To a solution of the thiourea derivative (1.0 eq) in anhydrous toluene (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (2.0-3.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.5-2.0 eq) dropwise to the stirred solution.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (or a suitable temperature depending on the substrate).

-

Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Extract the mixture with ethyl acetate or DCM (3 x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude isothiocyanate by silica gel column chromatography.

Safety Precaution: Phosphorus oxychloride is a corrosive and moisture-sensitive reagent. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

Visualization of the Synthetic Strategy

The overall protecting group and functionalization strategy can be visualized as a logical workflow.

Caption: Orthogonal protecting group strategy workflow.

Data Summary

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Protection | n-Propylamine, DCM | >95% |

| 2 | Functionalization | Amine, K2CO3, DMSO | 60-90% |

| 3 | Deprotection | POCl3, Pyridine, Toluene | 50-80% |

Conclusion

The strategic use of a thiourea as a reversible protecting group for the isothiocyanate functionality in 1-Chloro-2-fluoro-3-isothiocyanatobenzene provides a robust platform for the selective modification of this versatile building block. By leveraging the inherent differences in reactivity between the chloro and fluoro substituents, chemists can achieve a high degree of control over the synthetic outcome. The protocols outlined in this application note offer a practical starting point for researchers seeking to explore the rich chemistry of this trifunctional scaffold. Careful optimization of reaction conditions for specific substrates will be key to achieving high yields and purity in multi-step synthetic sequences.

References

- In-Text Citations will be added here based on the final compiled list.

- In-Text Citations will be added here based on the final compiled list.

- In-Text Citations will be added here based on the final compiled list.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-2-fluoro-3-isothiocyanatobenzene

Ticket ID: #ITC-SYN-003-CLF Subject: Troubleshooting Side Products & Impurity Profiles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Thiourea Trap" & Electronic Effects

Welcome to the technical support center. You are likely synthesizing 1-Chloro-2-fluoro-3-isothiocyanatobenzene (Target) from 3-chloro-2-fluoroaniline .

Before we dive into the protocols, we must address the specific electronic environment of your molecule. The fluorine atom at the C2 position (ortho to the isothiocyanate group) is the critical variable here.

-

Deactivated Nucleophile: The strong electron-withdrawing nature of the ortho-fluorine reduces the nucleophilicity of your starting amine. This often leads to incomplete conversion if standard aniline protocols are used without adjustment (e.g., insufficient base strength or reaction time).

-

Activated Electrophile: Conversely, once formed, the isothiocyanate carbon is highly electron-deficient. It becomes a "hot" electrophile, aggressively reacting with any remaining amine to form the symmetric thiourea —your primary impurity.

This guide covers the two industry-standard routes: the Thiophosgene Method (Route A) and the Dithiocarbamate/Desulfurization Method (Route B).

Impurity Profile & Troubleshooting

The following table summarizes the critical side products you will encounter. Use this to diagnose your crude NMR/LC-MS data.

| Side Product | Structure Description | Origin/Cause | Diagnostic Signal (Approx.) |

| Symmetric Thiourea | Ar-NH-CS-NH-Ar (Dimer) | Reaction of product (ITC) with unreacted amine. Major Issue. | 1H NMR: Broad singlet > 9.0 ppm (NH). MS: [2M - H2S] or [2M+H]. |

| Dithiocarbamate Salt | Ar-NH-CS2- M+ | Incomplete desulfurization (Route B) or stalled intermediate. | 13C NMR: Distinct peak ~200-210 ppm ( |

| Aryl Isocyanate | Ar-N=C=O | Hydrolysis of ITC or oxidation during workup. | IR: Strong band ~2270 cm⁻¹. MS: [M-16] (S replaced by O). |

| Starting Amine | Ar-NH2 | Incomplete reaction or hydrolysis of ITC during storage. | 1H NMR: Broad singlet ~3.5-5.0 ppm (NH2). |

| Desulfurization By-products | Varies (e.g., elemental Sulfur, ureas) | Residue from reagents like | 1H NMR: Extra aromatic/aliphatic peaks not matching target. |

Route A: The Thiophosgene Method (Classic)

Best for: High purity requirements, small scale.

Risk: High toxicity (

Workflow Visualization

Figure 1: The competition between product formation and thiourea dimerization.

Troubleshooting Guide: Route A

Q: I see a white precipitate forming immediately upon mixing. Is this my product? A: Likely no . This is often the amine hydrochloride salt (trapping your reactant) or the symmetric thiourea (the "dimer").

-

The Fix: Use a biphasic system (